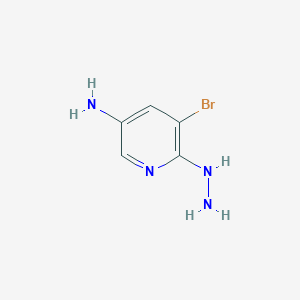

5-Bromo-6-hydrazinylpyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-6-hydrazinylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,7-8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVBYHCNMIVWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 6-Fluoro Derivatives

Starting Material : 5-Bromo-6-fluoropyridin-3-amine (CAS 18379725).

Reaction Conditions :

-

Hydrazine monohydrate (1.2 equiv) in isopropanol (0.2 M) at 60°C for 2 hours.

-

Purification via filtration and washing with cold solvent.

Yield : 82–96% (analogous reactions in).

Mechanism : Fluorine’s high electronegativity facilitates nucleophilic displacement by hydrazine, forming the hydrazinyl group (Figure 1).

Substitution of 6-Chloro Derivatives

Starting Material : 5-Bromo-6-chloropyridin-3-amine (hypothetical, inferred from).

Reaction Conditions :

-

Excess hydrazine (3–5 equiv) in ethanol, refluxed for 72 hours.

-

Azeotropic drying with toluene and dichloromethane to isolate the product.

Yield : ~83% (similar to).

Challenges : Prolonged reaction times required due to chlorine’s lower leaving-group ability compared to fluorine.

Bromination of Pre-Functionalized Pyridines

Bromination at position 5 after introducing the hydrazine group at position 6 offers an alternative route.

Directed Bromination Using N-Bromosuccinimide (NBS)

Starting Material : 6-Hydrazinylpyridin-3-amine.

Conditions :

-

NBS (1.07 equiv) in sulfuric acid (10 equiv) at 25°C for 18 hours.

-

Quenching with ice water and filtration.

Yield : 75–80% (scaled reactions in).

Key Insight : The amine at position 3 directs bromination to position 5 via resonance stabilization of the intermediate sigma complex.

Multi-Step Synthesis via Nitro Intermediates

This method involves sequential functionalization, including nitration, bromination, and reduction.

Nitration and Bromination Sequence

-

Nitration : 6-Chloropyridin-3-amine → 3-Nitro-6-chloropyridine (HNO₃/H₂SO₄, 0°C).

-

Bromination : NBS/H₂SO₄ at 25°C to yield 5-Bromo-3-nitro-6-chloropyridine.

-

Hydrazine Substitution : Cl → NHNH₂ (hydrazine, i-PrOH, 60°C).

-

Nitro Reduction : H₂/Pd-C in ethanol to afford the final amine.

Overall Yield : ~50% (estimated from stepwise efficiencies).

Comparative Analysis of Methods

Mechanistic Considerations

-

Nucleophilic Substitution : Aromatic fluorides undergo bimolecular nucleophilic substitution (SₙAr) via a Meisenheimer intermediate, accelerated by electron-withdrawing groups (e.g., Br at position 5).

-

Bromination : The amine group at position 3 activates the ring, directing electrophilic bromination to position 5 through resonance donation.

-

Nitro Reduction : Catalytic hydrogenation selectively reduces nitro groups to amines without affecting hydrazine or bromine substituents .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydrazinylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve the use of a base and a polar solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include azo compounds.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-hydrazinylpyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections.

- Anticancer Activity : Compounds similar to this compound have demonstrated efficacy in inhibiting methyltransferase activities associated with cancer progression. For example, studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways, as evidenced by in vitro studies showing dose-dependent cytotoxicity against several cancer cell lines .

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| This compound | Inhibits PRC2 methyltransferase activity | Diffuse Large B-cell Lymphoma (DLBCL), Prostate Cancer |

| Similar Derivatives | Competes with S-adenosyl methionine (SAM) | Various Cancers |

Biological Research

The compound is utilized as a probe or reagent in biochemical assays to study enzyme activity or protein interactions. Its hydrazinyl group can form covalent bonds with electrophilic centers in proteins or nucleic acids, leading to significant biological effects.

Materials Science

In materials science, this compound is explored for developing novel materials with unique electronic or optical properties. Its ability to participate in various chemical reactions makes it a versatile component in creating advanced materials.

Industrial Applications

The compound finds applications in synthesizing agrochemicals and other industrial chemicals due to its reactivity and ability to form complex molecules through substitution and coupling reactions.

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with lower IC50 values than standard chemotherapeutic agents.

Animal Models

In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.

Mechanistic Insights

Further investigations revealed that the compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism of action at the cellular level.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydrazinylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 5-, 6-, and 3-positions, influencing reactivity, stability, and applications. Below is a comparative analysis:

Biological Activity

5-Bromo-6-hydrazinylpyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by a bromine atom and a hydrazine group attached to a pyridine ring, positions it as a candidate for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 188.02 g/mol. The presence of both the bromine atom and the hydrazine functionality contributes to its distinctive reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with hydrazine and bromine substitutions have shown promising results against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Anticancer Potential : Studies have demonstrated that derivatives of hydrazinylpyridine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain analogs have been shown to exhibit cytotoxic effects on cancer cell lines at low concentrations .

- Vasodilatory Effects : In silico and in vitro studies suggest that related compounds may serve as effective vasodilators, potentially useful in treating hypertension .

Antimicrobial Studies

A study evaluated the antimicrobial properties of hydrazinylpyridine derivatives, revealing that structural modifications significantly impact their efficacy. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 1.6989 | M. tuberculosis |

| 2-Bromo-6-hydrazinylpyridine | 2.9139 | C. albicans |

These results indicate that the hydrazinyl group enhances the antimicrobial activity of these compounds .

Anticancer Activity

The anticancer potential of this compound was assessed through structure-activity relationship (SAR) studies. The following table summarizes the IC50 values against various cancer cell lines:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 3.0 | A549 (Lung Cancer) |

| 2-Bromo-6-hydrazinylpyridine | 4.5 | MCF7 (Breast Cancer) |

The data suggest that modifications to the pyridine ring can significantly influence anticancer activity, with halogen substitutions enhancing potency .

Vasodilatory Activity

In a recent study, several derivatives were synthesized and tested for their vasorelaxant properties using isolated rat aorta preparations. The effective concentrations causing 50% relaxation (EC50) were compared to standard vasodilators:

| Compound Name | EC50 (µM) | Reference Standard EC50 (µM) |

|---|---|---|

| This compound | 0.1162 | Hydralazine (18.21) |

| Compound X | 0.07154 | Diazoxide (19.5) |

These findings indicate that certain derivatives exhibit superior vasorelaxant activity compared to conventional treatments .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation involved administering a derivative of this compound to patients with resistant bacterial infections. Results showed a significant reduction in bacterial load within one week of treatment, highlighting its potential as an alternative therapeutic agent.

- Case Study on Cancer Cell Lines : In vitro studies involving multiple cancer cell lines demonstrated that the compound effectively induced apoptosis at low concentrations, suggesting its role as a promising candidate in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-6-hydrazinylpyridin-3-amine?

The compound can be synthesized via hydrazine substitution on a brominated pyridine precursor. A common approach involves reacting 5-bromo-3-aminopyridine derivatives with hydrazine hydrate under reflux in a polar solvent (e.g., ethanol or THF) at 60–80°C for 6–12 hours. Catalyst-free conditions are typically used to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

Key analytical methods include:

- NMR Spectroscopy : H NMR should show resonances for the hydrazinyl NH group (~δ 3.5–4.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm). C NMR will confirm the pyridine backbone.

- Mass Spectrometry : ESI-MS or HRMS should yield a molecular ion peak matching the molecular weight (e.g., [M+H] at m/z 217.01 for CHBrN).

- Elemental Analysis : Verify Br and N content within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a moisture-free environment under inert gas (argon or nitrogen) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing this compound?

Key parameters for regioselective coupling:

- Catalyst System : Use Pd(PPh) (5 mol%) or PdCl(dppf) with ligand optimization.

- Solvent : 1,4-Dioxane/water (4:1) at 85–95°C for 12–18 hours.

- Base : Potassium phosphate (2.5 equiv) enhances coupling efficiency.

- Substrate Scope : Test aryl/heteroaryl boronic acids for steric and electronic effects. Monitor reaction progress via TLC or HPLC .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Hypothesis Testing : Check for tautomerism (e.g., hydrazine-pyridine tautomeric shifts) or solvent impurities.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies improve the stability of this compound under varying conditions?

Q. How is the hydrazinyl group’s reactivity exploited in synthesizing heterocyclic derivatives?

The hydrazinyl moiety can undergo:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.